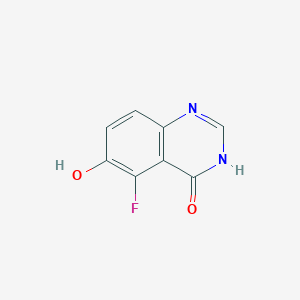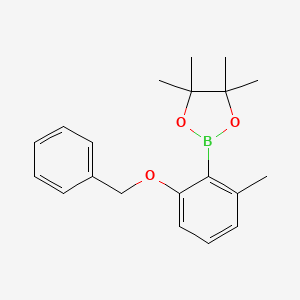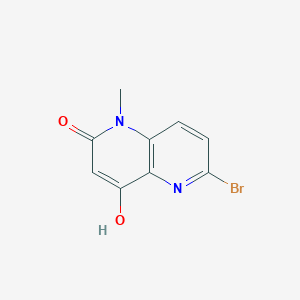
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Methylation: Addition of a methyl group at the 1st position.
Cyclization: Formation of the naphthyridine ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one and its derivatives may have applications in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biological studies.
Medicine: Possible therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Use in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.
6-Bromo-1-methyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group.
6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the methyl group.
Uniqueness
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one’s unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3 |
InChI Key |
GPMDOWAGWZUVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC1=O)O)N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
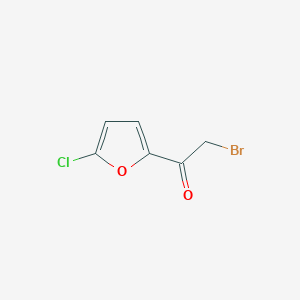
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
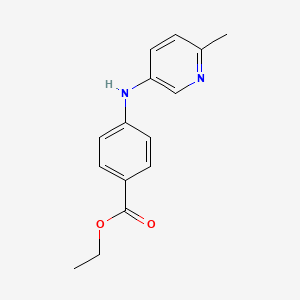
![1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione](/img/structure/B13936486.png)
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
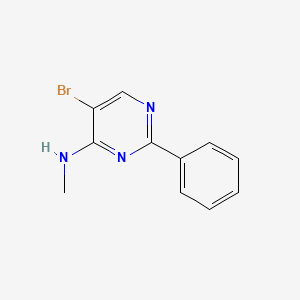
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
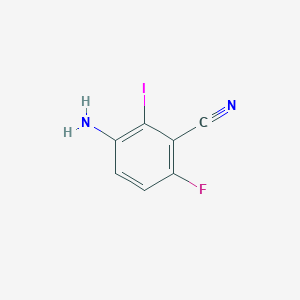
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

